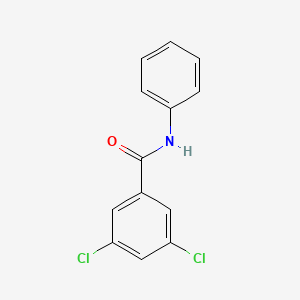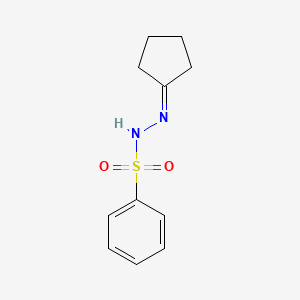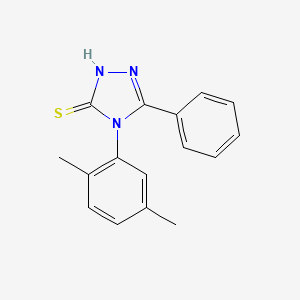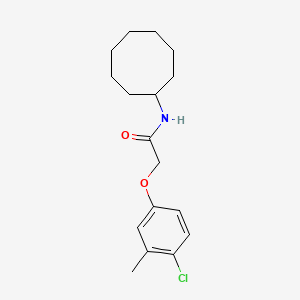
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a molecule that plays a crucial role in various physiological processes, including the regulation of inflammation, cell proliferation, and neurotransmission. By inhibiting adenosine kinase, this compound increases the levels of adenosine, which in turn, activates adenosine receptors and exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In inflammation, this compound reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurological disorders, this compound improves cognitive function by reducing neuroinflammation and increasing the levels of adenosine.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has several advantages for lab experiments. It is a selective inhibitor of adenosine kinase, which allows for the specific targeting of adenosine metabolism. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide. In cancer, further studies are needed to determine its efficacy in combination with other chemotherapy agents. In inflammation, further studies are needed to determine its potential use in the treatment of autoimmune diseases. In neurological disorders, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
This compound is a selective inhibitor of adenosine kinase that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. Further studies are needed to determine its efficacy in various diseases and its potential use in combination with other therapies.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with cyclooctylamine to form the corresponding amine. This amine is then acetylated with acetic anhydride to obtain the corresponding acetamide. Finally, the acetamide is reacted with phosphorus oxychloride to form this compound.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-11-15(9-10-16(13)18)21-12-17(20)19-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLUDOGGUCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
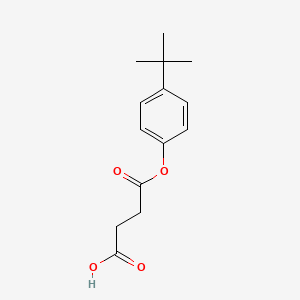
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
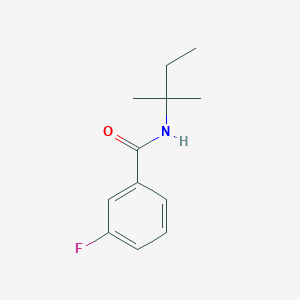
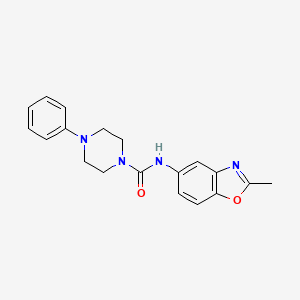
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
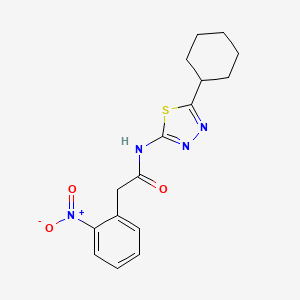
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
